N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
描述
Historical Development of Triazolopyrimidines
Triazolopyrimidines emerged in the mid-20th century as synthetic analogs of purine bases, with early reports focusing on their agricultural applications as herbicides and fungicides. The first synthetic routes, developed in the 1960s, involved cyclocondensation reactions between aminotriazoles and β-dicarbonyl compounds, yielding fused triazolopyrimidine cores. By the 1980s, medicinal chemists recognized their potential as bioisosteres for adenine, leading to investigations into antiviral and anticancer activities. A pivotal shift occurred in the 2000s with the discovery of triazolopyrimidines as kinase inhibitors, exemplified by the development of c-Met and VEGFR-2 inhibitors. Recent advances in combinatorial chemistry have enabled rapid diversification of substituents, enhancing their pharmacokinetic profiles and target selectivity.
Isomeric Structures of Triazolopyrimidines
Triazolopyrimidines exist as four structural isomers, distinguished by the fusion positions of the triazole and pyrimidine rings:
The triazolo[4,5-d]pyrimidine variant, though not among the classical isomers, has gained prominence due to its planar geometry, which facilitates π-π stacking interactions with enzyme active sites.
Significance of Triazolo[4,5-d]Pyrimidine Scaffold in Drug Discovery
The triazolo[4,5-d]pyrimidine core has been leveraged in designing inhibitors targeting epigenetic regulators, kinases, and G-protein-coupled receptors. Key applications include:
- Lysine-specific demethylase 1 (LSD1) inhibition : Derivatives bearing 2-thiopyridine substituents exhibit IC~50~ values <1 μM by forming hydrogen bonds with Met332 and Tyr761 residues.
- Chemokine receptor antagonism : Structural optimization of the scaffold improves oral bioavailability and receptor binding affinity.
- Anticancer activity : Electron-withdrawing groups at the 7-position enhance DNA intercalation and topoisomerase inhibition.
A comparative analysis of recent derivatives is shown below:
| Compound | Target | IC~50~ (μM) | Key Substituents |
|---|---|---|---|
| 27 | LSD1 | 0.564 | 2-Thiopyridine, p-tolyl |
| EVT-3094921 | Unspecified | N/A | Ethoxyphenyl, pyrimidoindole |
| GSK2879552 | LSD1 | 0.032 | Cyclopropylamine, benzamide |
Position of Target Compound within the Triazolopyrimidine Family
N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide incorporates a triazolo[4,5-d]pyrimidine core modified at three critical positions:
- N3 : Substituted with p-tolyl, enhancing hydrophobic interactions with target proteins.
- C7 : A thioacetamide group linked to 2-ethoxyphenyl, improving solubility and hydrogen-bonding capacity.
- C2/C5 : Unsubstituted, preserving the planar structure for DNA intercalation.
This derivative aligns with modern design principles prioritizing balanced lipophilicity (LogP ~3.2) and molecular weight (<500 Da). Its ethoxyphenyl moiety may confer selectivity toward cytochrome P450 isoforms, reducing off-target effects.
属性
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-3-29-17-7-5-4-6-16(17)24-18(28)12-30-21-19-20(22-13-23-21)27(26-25-19)15-10-8-14(2)9-11-15/h4-11,13H,3,12H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZIOSHJYFXXJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2-ethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide (CAS Number: 863459-41-0) is a compound of interest due to its potential biological activities. This article summarizes the available research findings regarding its biological effects, particularly its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 420.5 g/mol. The structure features a triazolopyrimidine core linked to an ethoxyphenyl and a thioacetamide moiety, which may contribute to its biological activity.
Anticancer Activity
Research indicates that derivatives of triazolopyrimidine compounds exhibit significant anticancer properties. For instance, related compounds have shown varying degrees of antiproliferative activity against different cancer cell lines.
Case Studies
- Antiproliferative Activity : A study demonstrated that similar triazolopyrimidine derivatives exhibited IC50 values ranging from 0.53 μM to 3.84 μM against HCT-116 cancer cells, indicating potent antiproliferative effects. The presence of specific substituents on the triazolopyrimidine scaffold was crucial for enhancing activity against tumor cells .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of tubulin polymerization, which is critical for cancer cell division. This suggests that this compound may similarly affect microtubule dynamics in cancer cells.
Biological Activity Overview
Additional Biological Activities
Beyond anticancer effects, derivatives of this compound class have been studied for other biological activities:
- Antimicrobial Activity : Some triazole derivatives have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Effects : Certain compounds in this category have shown promise in reducing inflammation, although specific data on this compound is limited.
相似化合物的比较
Structural Modifications and Physicochemical Properties
The triazolo[4,5-d]pyrimidine core is highly modular. Key structural variations among analogs include:
Key Observations:
Core Substituents: The p-tolyl group in the target compound (vs. Morpholinomethyl (9e) introduces polarity, improving aqueous solubility compared to the target compound’s ethoxyphenyl group .
Thio-Linked Groups :
- The thioacetamide in the target compound differs from benzoxazolylthio (9b) and acrylamide (7d), which may alter electronic properties and metabolic stability. Thioether bonds generally resist hydrolysis, favoring in vivo stability .
Inferred Pharmacological Implications
The p-tolyl and thioacetamide groups may target hydrophobic binding pockets, as seen in kinase inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
